molecular formula C15H26N2O5 B13089063 (R)-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

(R)-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

Cat. No.: B13089063
M. Wt: 314.38 g/mol
InChI Key: JPEDBUKLHZSVBD-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a piperidinyl ring, and a tert-butoxycarbonyl protecting group. Its molecular formula is C13H24N2O4, and it has a molecular weight of 272.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and deprotected amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to mimic natural substrates makes it a useful tool in biochemical assays .

Medicine

In medicine, ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is investigated for its potential therapeutic properties. It is explored as a precursor for drug development, particularly in the design of protease inhibitors and other enzyme-targeting drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the piperidinyl ring provides structural stability. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is unique due to its specific substitution pattern on the piperidinyl ring. This configuration provides distinct chemical and biological properties, making it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C15H26N2O5

Molecular Weight

314.38 g/mol

IUPAC Name

(2R)-2-acetamido-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid

InChI

InChI=1S/C15H26N2O5/c1-10(18)16-12(13(19)20)9-11-5-7-17(8-6-11)14(21)22-15(2,3)4/h11-12H,5-9H2,1-4H3,(H,16,18)(H,19,20)/t12-/m1/s1

InChI Key

JPEDBUKLHZSVBD-GFCCVEGCSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(=O)NC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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